![molecular formula C22H24N2O5 B13620508 L-Valine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycyl]-(9CI)](/img/structure/B13620508.png)
L-Valine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycyl]-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Valine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycyl]-(9CI): is a derivative of the amino acid valine, which is modified with a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions. The Fmoc group protects the amino group of valine, allowing for selective reactions at other sites.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of L-Valine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycyl]-(9CI) typically involves the following steps:
Protection of the Amino Group: The amino group of valine is protected using the Fmoc group. This is achieved by reacting valine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.
Coupling with Glycine: The protected valine is then coupled with glycine using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of valine and Fmoc chloride are reacted in industrial reactors.
Purification: The product is purified using techniques such as crystallization or chromatography to achieve high purity levels.
化学反応の分析
Types of Reactions:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The compound can undergo further coupling reactions with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF.
Coupling: DCC or DIC in the presence of DMAP.
Major Products Formed:
Deprotected Valine: Removal of the Fmoc group yields free valine.
Extended Peptides: Coupling reactions result in the formation of longer peptide chains.
科学的研究の応用
Chemistry:
- Used in solid-phase peptide synthesis (SPPS) as a building block for the synthesis of peptides and proteins.
Biology:
- Studied for its role in protein structure and function due to its incorporation into peptides.
Medicine:
- Investigated for its potential therapeutic applications in drug development, particularly in the design of peptide-based drugs.
Industry:
- Utilized in the production of synthetic peptides for research and pharmaceutical applications.
作用機序
The primary mechanism of action of L-Valine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycyl]-(9CI) involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group, allowing for selective reactions at other sites. Upon deprotection, the free amino group can participate in peptide bond formation, enabling the synthesis of longer peptide chains.
類似化合物との比較
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine: Another Fmoc-protected valine derivative.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-glycine: Fmoc-protected glycine used in peptide synthesis.
Uniqueness: L-Valine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycyl]-(9CI) is unique due to its specific combination of valine and glycine with the Fmoc protecting group, making it particularly useful in the synthesis of peptides that require these specific amino acids.
This compound’s stability and ease of deprotection make it a valuable tool in peptide synthesis, allowing for the efficient production of complex peptides and proteins.
特性
IUPAC Name |
2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-13(2)20(21(26)27)24-19(25)11-23-22(28)29-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18,20H,11-12H2,1-2H3,(H,23,28)(H,24,25)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVHFHUXDLSLMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
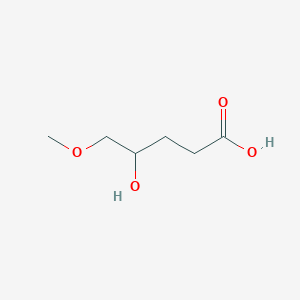
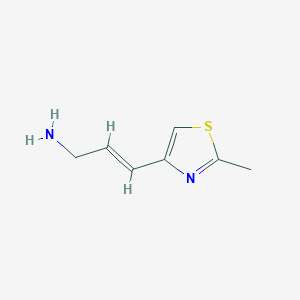
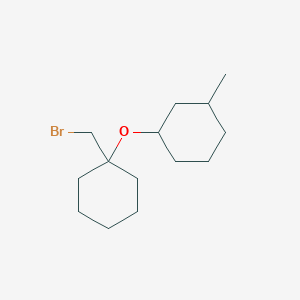
![(2S)-2-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}formamido)propanoic acid](/img/structure/B13620456.png)
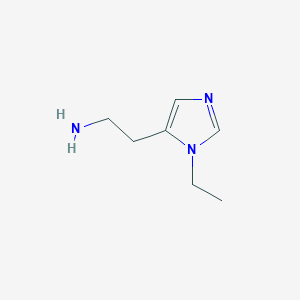
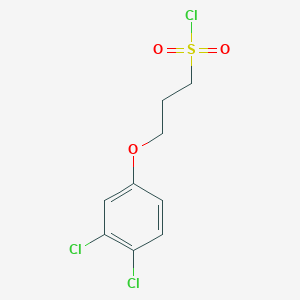
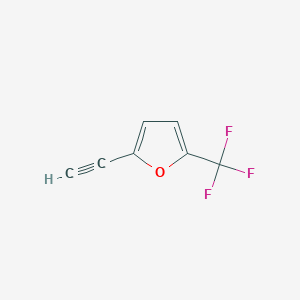
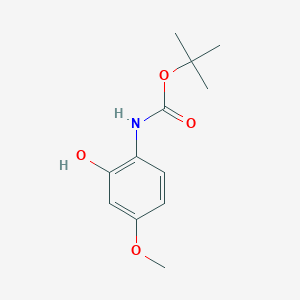
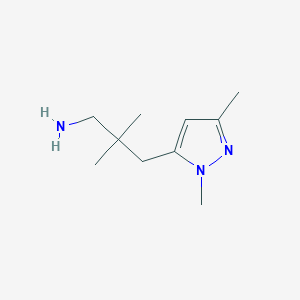
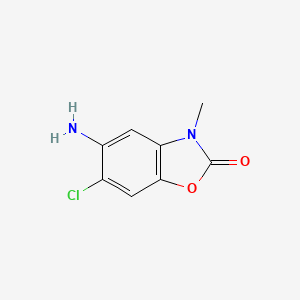
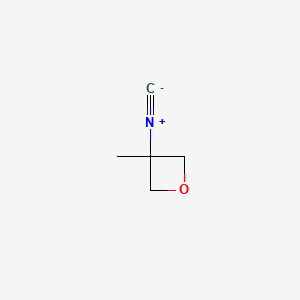
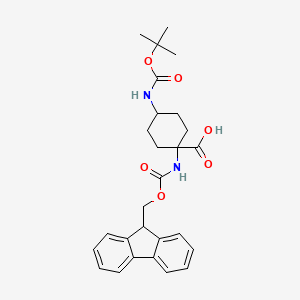
![rac-1-[(3aR,5R,6aR)-hexahydro-2H-furo[3,2-b]pyrrole-5-carbonyl]pyrrolidine hydrochloride](/img/structure/B13620513.png)

